molecular formula C17H12Cl2N2O4 B8380020 5-(3,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline

5-(3,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline

Cat. No.: B8380020
M. Wt: 379.2 g/mol
InChI Key: UJSHLVKSGHOLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline is a useful research compound. Its molecular formula is C17H12Cl2N2O4 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12Cl2N2O4

Molecular Weight

379.2 g/mol

IUPAC Name

5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline

InChI

InChI=1S/C17H12Cl2N2O4/c1-9-5-6-20-16-13(21(22)23)8-14(24-2)17(15(9)16)25-10-3-4-11(18)12(19)7-10/h3-8H,1-2H3

InChI Key

UJSHLVKSGHOLME-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)OC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 83 g of 2-nitro-4-methoxy-5-(3,4-dichlorophenoxy)aniline hydrochloride (0.22 mole) polyphosphoric acid in 250 ml of 85% phosphoric acid was heated in a nitrogen atmosphere at 110-120° C. and 32.17 g of methyl vinyl ketone (0.46 mole) was added dropwise under vigorous stirring. After the addition was complete, the mixture was stirred and maintained at 110-120° C. for a further 4 hours. An additional 14 g of methyl vinyl ketone (0.2 mole) was added and the mixture was heated for a further 4 hours. The reaction mixture was poured into ice cold sodium hydroxide solution (pH 10-12) and left over night. The resulting precipitate was separated by filtration and dried. The solid was dissolved in chloroform and mixed with activated charcoal and filtered through a celite bed. The celite bed was washed with chloroform and the filtrate was concentrated to 400 ml under vacuum and diluted with methanol until a turbidity appeared and left overnight. The crystalline product formed was separated by decantation and crystallized from chloroform to give 8 g of pure product, 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline. The combined filtrates were evaporated to dryness and the residue was chromatographed over silica gel with 30% chloroform in hexane to yield a fraction from which the product which was crystallized (chloroform/methanol) to give 13 g of product.
Name
2-nitro-4-methoxy-5-(3,4-dichlorophenoxy)aniline hydrochloride
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32.17 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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